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An In-depth Technical Guide to GSK2830371: A Potent, Allosteric Inhibitor of Wip1
Phosphatase

A Note on Chemical Identification: This guide focuses on the well-characterized oncogenic
phosphatase inhibitor, GSK2830371, which is identified by the CAS number 1404456-53-6. The
initial query for CAS number 1211582-57-8 corresponds to the chemical entity 3-Methyl-6-
(trifluoromethyl)pyridin-2-amine, a compound for which extensive biological data in the
context of drug development is not readily available. Given the intended audience of
researchers and drug development professionals, this guide will detail the properties and
applications of the therapeutically relevant GSK2830371.

Introduction

Wild-type p53-induced phosphatase 1 (Wipl), also known as protein phosphatase 2C delta
(PP2Cd) or PPM1D, is a serine/threonine phosphatase that plays a critical role in the negative
regulation of the DNA damage response (DDR) and cell cycle checkpoints. Overexpression of
Wip1, often due to gene amplification, is implicated in the pathogenesis of several human
cancers, making it a compelling target for therapeutic intervention. GSK2830371 has emerged
as a first-in-class, potent, and selective allosteric inhibitor of Wip1l phosphatase, demonstrating
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significant potential in oncology research and development.[1] This guide provides a
comprehensive overview of the chemical properties, mechanism of action, biological activity,
and experimental protocols associated with GSK2830371.

Chemical and Physical Properties

GSK2830371 is a cell-permeable pyridinylaminomethylthienylcarboxamide with oral
bioavailability. Its key properties are summarized in the table below.

Property Value
PPM1D Phosphatase Inhibitor Il, PP2Cd
Synonyms i , -
Inhibitor I, Wip1 Inhibitor Il
CAS Number 1404456-53-6
Molecular Formula C23H29CIN4O2S
Molecular Weight 461.02 g/mol
Appearance Light yellow powder
Purity >97% (HPLC)
- Soluble to 100 mM in DMSO and to 50 mM in
Solubility
ethanol.
Storage Store at -20°C

Mechanism of Action

GSK2830371 functions as a highly selective, allosteric inhibitor of Wip1l phosphatase.[1] Unlike
competitive inhibitors that bind to the active site, GSK2830371 interacts with a 'flap’ subdomain
located outside the catalytic core of Wipl.[1] This unique binding mode induces a
conformational change that inhibits the phosphatase's catalytic activity. This allosteric inhibition
is reversible and does not compete with the substrate.[2]

The selectivity of GSK2830371 is a key feature, exhibiting potent inhibition against Wip1 with
an ICso of 6 nM, while showing minimal activity against a panel of over 20 other phosphatases
(ICs0 >30 uM).[2] By inhibiting Wipl, GSK2830371 prevents the dephosphorylation of key Wip1
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substrates. This leads to the increased phosphorylation and activation of proteins involved in
the DNA damage response and tumor suppression, most notably p53, Chk2, H2AX, and ATM.
The resulting activation of the p53 pathway can lead to cell cycle arrest and apoptosis in

cancer cells.
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Caption: Simplified signaling pathway of GSK2830371 action.

Biological Activity and Therapeutic Potential
In Vitro Activity
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In cellular assays, GSK2830371 demonstrates a concentration-dependent increase in the
phosphorylation of Wip1l substrates. In PPM1D-amplified MCF7 breast cancer cells, treatment
with GSK2830371 leads to increased phosphorylation of p53 at Serine 15, Chk2 at Threonine
68, H2AX at Serine 139, and ATM at Serine 1981. This targeted activity translates into anti-
proliferative effects in various cancer cell lines, particularly those with wild-type TP53.

A significant area of investigation is the synergistic or potentiating effect of GSK2830371 with
other anti-cancer agents. Studies have shown that it enhances the sensitivity of cancer cells to
MDMZ2 inhibitors (e.g., Nutlin-3, RG7388) in a p53-dependent manner.[3] By preventing p53
dephosphorylation, GSK2830371 augments the p53 stabilization induced by MDM2 inhibition,
leading to enhanced tumor suppression.

In Vivo Efficacy

The therapeutic potential of GSK2830371 has been demonstrated in preclinical animal models.
Oral administration of the compound has been shown to inhibit the growth of lymphoma
xenografts in mice.[1] In a DOHH2 B-cell ymphoma xenograft model, oral dosing at 150 mg/kg
resulted in significant tumor growth inhibition. These in vivo studies have also confirmed the
pharmacodynamic effects of GSK2830371, showing increased phosphorylation of Chk2 and
p53 in tumor tissues.

Experimental Protocols
In Vitro Wip1 Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of GSK2830371
against Wipl phosphatase in a biochemical assay.

o Reagents and Materials:
o Recombinant Wipl enzyme
o Fluorescein diphosphate (FDP) substrate
o Assay buffer: 50 mM TRIS (pH 7.5), 30 mM MgClz, 0.8 mM CHAPS, 0.05 mg/ml BSA

o GSK2830371 stock solution in DMSO
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o 96-well microplate

o Fluorescence microplate reader

e Procedure:
1. Prepare serial dilutions of GSK2830371 in DMSO.
2. In a 96-well plate, add the diluted GSK2830371 or DMSO (for control).
3. Add 50 uM FDP substrate to each well.
4. Initiate the reaction by adding 10 nM Wip1 enzyme to each well.
5. Incubate at room temperature for a specified time (e.g., 30 minutes).

6. Measure the fluorescent signal using a microplate reader with excitation at 485 nm and
emission at 530 nm.

7. Calculate the percent inhibition and determine the ICso value.

Preparation Reaction Readout
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Caption: Workflow for in vitro Wip1 inhibition assay.

Cell-Based p53 Phosphorylation Assay

This protocol describes a method to evaluate the effect of GSK2830371 on p53
phosphorylation in a cellular context using Western blotting.

e Reagents and Materials:
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o Cancer cell line (e.g., MCF7)

o Cell culture medium and supplements

o GSK2830371 stock solution in DMSO

o Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

o Primary antibodies: anti-phospho-p53 (Serl5), anti-total p53, anti-GAPDH (loading
control)

o HRP-conjugated secondary antibody
o Chemiluminescent substrate

o Western blotting equipment

Procedure:
1. Seed MCF7 cells in a 6-well plate and allow them to adhere overnight.

2. Treat the cells with varying concentrations of GSK2830371 (e.g., 0.1 to 10 uM) for a
specified duration (e.g., 24 hours). Include a DMSO-treated control.

3. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

4. Determine the protein concentration of the lysates using a BCA assay.

5. Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
6. Block the membrane and probe with primary antibodies overnight at 4°C.

7. Wash the membrane and incubate with the appropriate HRP-conjugated secondary
antibody.

8. Detect the protein bands using a chemiluminescent substrate and an imaging system.

9. Analyze the band intensities to determine the relative levels of phosphorylated p53.
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Conclusion

GSK2830371 is a pivotal research tool for investigating the role of Wipl phosphatase in cancer
biology and the DNA damage response. Its high potency, selectivity, and oral bioavailability
make it a valuable compound for both in vitro and in vivo studies. As a first-in-class allosteric
inhibitor, it represents a significant advancement in the challenging field of phosphatase-
targeted drug discovery. Further research into its synergistic effects with other anti-cancer
agents may unlock new therapeutic strategies for a variety of malignancies.

References
Esfandiari, A., et al. (2016). Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1

(WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-
Dependent Manner. Molecular Cancer Therapeutics, 15(3), 379-391.

o WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53
Phosphorylation and Activation in Liver Adenocarcinoma Cells. PMC. [Link]

e GSK2830371 - WIP1 phosphatase inhibitor. Amsbio. [Link]

» Discovery of Novel Small-Molecule Scaffolds for the Inhibition and Activation of WIP1
Phosphatase from a RapidFire Mass Spectrometry High-Throughput Screen. ACS
Publications. [Link]

e Gilmartin, A. G., et al. (2014). Allosteric Wip1 phosphatase inhibition through flap-subdomain
interaction. Nature Chemical Biology, 10(3), 181-187. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Allosteric Wipl phosphatase inhibition through flap-subdomain interaction - PubMed
[pubmed.ncbi.nlm.nih.gov]

e 2. PPM1D Phosphatase Inhibitor Il, GSK2830371 | Sigma-Aldrich [sigmaaldrich.com]

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8395562/
https://www.amsbio.com/gsk2830371-wip1-phosphatase-inhibitor
https://pubs.acs.org/doi/10.1021/acsptsci.2c00185
https://www.nature.com/articles/nchembio.1427
https://www.benchchem.com/product/b1430921?utm_src=pdf-custom-synthesis#bc-rfq
https://pubmed.ncbi.nlm.nih.gov/24390428/
https://pubmed.ncbi.nlm.nih.gov/24390428/
https://www.sigmaaldrich.com/JP/ja/product/mm/530306
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1430921?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

o 3. researchgate.net [researchgate.net]

¢ To cite this document: BenchChem. [CAS number 1211582-57-8 properties]. BenchChem,
[2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1430921/docs#cas-number-1211582-57-8-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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